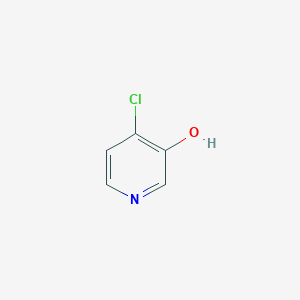

4-Chloro-3-hydroxypyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-chloropyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO/c6-4-1-2-7-3-5(4)8/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQORRJKLCCMNPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376204 | |

| Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96630-88-5 | |

| Record name | 4-CHLORO-3-HYDROXYPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-3-hydroxypyridine

Abstract

4-Chloro-3-hydroxypyridine is a substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. Its unique arrangement of a hydroxyl group and a chlorine atom on the pyridine scaffold imparts specific reactivity and properties that make it a valuable intermediate for the synthesis of complex molecular targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental protocols for its characterization. It is intended to serve as a vital resource for researchers, chemists, and drug development professionals engaged in work involving this versatile compound.

Introduction: The Strategic Importance of this compound

Pyridine and its derivatives are fundamental heterocyclic scaffolds that form the core of numerous pharmaceuticals, natural products, and functional materials. Their ability to engage in hydrogen bonding, coordinate with metals, and serve as a bioisosteric replacement for a phenyl ring makes them a privileged structure in medicinal chemistry.

This compound emerges as a particularly strategic building block. The hydroxyl group offers a handle for derivatization (e.g., etherification, esterification) and influences the electronic properties of the ring, while the chlorine atom at an adjacent position acts as a versatile leaving group for nucleophilic aromatic substitution (SNAr) reactions or as a site for metal-catalyzed cross-coupling reactions. This dual functionality allows for the regioselective construction of highly functionalized pyridine cores, which are central to the discovery of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is, therefore, the first and most critical step in its effective application.

Molecular and Structural Properties

The foundational characteristics of this compound are summarized below. Accurate identification and structural confirmation are paramount before its use in any synthetic or biological application.

| Property | Value | Source |

| IUPAC Name | 4-chloropyridin-3-ol | N/A |

| Synonyms | 4-chloro-3-pyridinol | N/A |

| CAS Number | 96630-88-5 | ChemicalBook[1] |

| Molecular Formula | C₅H₄ClNO | PubChem |

| Molecular Weight | 129.54 g/mol | PubChem |

| InChI | InChI=1S/C5H4ClNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | PubChem |

| InChIKey | RSOPTYAZDFSMTN-UHFFFAOYSA-N | PubChem |

| Canonical SMILES | C1=CN=C(C(=C1)O)Cl | PubChem |

A crucial structural aspect of hydroxypyridines is their potential for tautomerism. While 3-hydroxypyridine exists predominantly in the hydroxy form, 2- and 4-hydroxypyridines exist in equilibrium with their corresponding pyridone forms.[2][3][4] For this compound, the hydroxyl group at the 3-position does not directly participate in the same keto-enol tautomerism that defines 2- and 4-hydroxypyridines. However, its electronic and reactive properties are influenced by the overall aromatic system.

Caption: Structure of this compound.

Core Physicochemical Data

Quantitative physicochemical data dictates the compound's behavior in different environments, influencing everything from reaction conditions to bioavailability. While specific, experimentally verified data for this compound is not widely published, we can infer expected properties based on related structures and outline robust protocols for their determination.

| Property | Experimental Value | Expected Trend & Rationale |

| Melting Point (°C) | Not available | Expected to be a solid at room temperature. The presence of both a polar hydroxyl group (enabling hydrogen bonding) and a chloro group suggests a melting point likely higher than that of 4-chloropyridine but potentially lower than unsubstituted 3-hydroxypyridine (m.p. 125-128 °C) due to disruption of crystal packing. |

| Boiling Point (°C) | Not available | Expected to have a high boiling point due to its polarity and hydrogen bonding capability. Decomposition may occur before boiling at atmospheric pressure. |

| pKa | Not available | The pKa of the pyridine nitrogen will be lower (more acidic) than that of 3-hydroxypyridine (pKa ~4.8) due to the electron-withdrawing inductive effect of the adjacent chlorine atom. The pKa of the hydroxyl group will be similar to or slightly lower than that of phenol. |

| Solubility | Not available | Expected to have moderate solubility in water due to the polar hydroxyl group and pyridine nitrogen. The non-polar chloro-substituent will reduce water solubility compared to 3-hydroxypyridine. Good solubility is expected in polar organic solvents like ethanol, methanol, and DMSO. |

Experimental Protocol 1: Determination of Melting Point

Causality: The melting point is a definitive physical constant used to assess purity. A sharp, narrow melting range is indicative of a pure compound, whereas a broad, depressed range suggests the presence of impurities.

Methodology (Capillary Method):

-

Sample Preparation: Ensure the this compound sample is thoroughly dried to remove any residual solvent. Finely grind the crystalline solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement:

-

Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

-

Reporting: Report the melting point as the range T₁ – T₂. For a pure compound, this range should be ≤ 2 °C.

Experimental Protocol 2: Determination of pKa by UV-Vis Spectrophotometry

Causality: The protonation state of the pyridine nitrogen and the deprotonation of the hydroxyl group alter the electronic structure of the molecule, leading to a shift in its UV-Vis absorbance spectrum. By monitoring this shift as a function of pH, the pKa can be determined, which is critical for understanding a drug's behavior in physiological environments.[5]

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., pH 2-7 for the pyridine nitrogen; pH 8-12 for the hydroxyl group).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer solution in a quartz cuvette to achieve a final concentration suitable for UV-Vis analysis (typically in the µM range).

-

Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each buffered solution against a buffer blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance difference (λmax) between the fully protonated and deprotonated species.

-

Plot the absorbance at this λmax versus the pH of the buffer.

-

Fit the data to the Henderson-Hasselbalch equation or identify the inflection point of the resulting sigmoidal curve. The pH at the inflection point is the pKa.[6]

-

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Spectroscopic and Analytical Characterization

Unambiguous characterization relies on a combination of spectroscopic techniques. Below are the expected spectral features and a general protocol for analysis.

| Technique | Expected Features |

| ¹H NMR | Three distinct aromatic proton signals in the pyridine region (~7.0-8.5 ppm). The hydroxyl proton will be a broad singlet, exchangeable with D₂O. The chemical shifts will be influenced by the electronic effects of the Cl and OH groups.[1] |

| ¹³C NMR | Five signals for the pyridine ring carbons. The carbon bearing the hydroxyl group (C3) will be shifted downfield, and the carbon bearing the chlorine atom (C4) will also be significantly affected. |

| IR Spectroscopy | A broad O-H stretching band (~3200-3600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C=C and C=N stretching vibrations in the aromatic region (~1400-1600 cm⁻¹). A C-Cl stretching band in the fingerprint region (~600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed. A characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature. |

Experimental Protocol 3: Full Spectroscopic Characterization

Causality: A combination of NMR, IR, and MS provides a complete picture of the molecule's structure, connectivity, and functional groups, serving as a definitive identity and purity check.

Methodology:

-

Sample Preparation:

-

NMR: Dissolve ~5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk, or run as a thin film or Nujol mull.

-

MS: Dissolve a sub-milligram quantity of the sample in a volatile solvent (e.g., methanol, acetonitrile) for analysis by ESI or APCI, or use direct insertion for EI.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and DEPT spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

-

Data Interpretation:

-

NMR: Assign all proton and carbon signals using chemical shifts, coupling constants, and integration. 2D NMR techniques (COSY, HSQC) can be used to confirm assignments.

-

IR: Assign major absorption bands to their corresponding functional groups (O-H, C-H, C=C, C=N, C-Cl).

-

MS: Confirm the molecular weight from the molecular ion peak and verify the presence of chlorine from the isotopic pattern. Analyze fragmentation patterns to further support the proposed structure.

-

Reactivity, Stability, and Handling

Reactivity Profile

The reactivity of this compound is dominated by its three key features: the pyridine ring, the hydroxyl group, and the chlorine atom.

-

Pyridine Ring: Susceptible to electrophilic substitution, though the ring is deactivated by the chloro- and to a lesser extent, the hydroxyl-substituent. The nitrogen atom can be alkylated or oxidized.

-

Hydroxyl Group: Can be O-alkylated, O-acylated, or converted to a triflate to enable cross-coupling reactions.

-

Chlorine Atom: Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the pyridine nitrogen is protonated or quaternized, which further activates the ring towards nucleophilic attack.

Stability and Storage

-

Chemical Stability: Similar to other chloropyridines, the compound may exhibit limited stability, especially in its free base form. It is susceptible to hydrolysis, where the chlorine atom is displaced by a hydroxyl group, particularly under acidic or basic conditions at elevated temperatures.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle in a well-ventilated area or a chemical fume hood.

Safety Data

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

| Data inferred from related chlorohydroxypyridine compounds. |

Role in Synthesis and Drug Development

This compound is not typically an end-product but a strategic intermediate. Its bifunctional nature allows for sequential, regioselective modifications.

Caption: Synthetic utility of this compound.

This versatility makes it a valuable precursor in the synthesis of:

-

Metalloenzyme Inhibitors: The hydroxypyridine motif is an excellent metal chelator and is a key component in the design of inhibitors for various metalloenzymes.

-

Kinase Inhibitors: The pyridine scaffold is prevalent in many small-molecule kinase inhibitors used in oncology.

-

Agrochemicals: Substituted pyridines are widely used as herbicides and fungicides.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . (n.d.). Retrieved from [Link]

-

Wiggins, J. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties . DTIC. Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS . (n.d.). ResearchGate. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs . (n.d.). Lund University Publications. Retrieved from [Link]

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC . (2018). World Health Organization. Retrieved from [Link]

-

This compound-2-carboxylic acid . (n.d.). PubChem. Retrieved from [Link]

-

Manolova, Y., Deneva, V., & Antonov, L. (2019). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry . MDPI. Retrieved from [Link]

-

Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods . ResearchGate. Retrieved from [Link]

-

Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals . (n.d.). Semantic Scholar. Retrieved from [Link]

-

Atalay, Y. B., & Aviyente, V. (2018). Determination of the pKa values of some pyridine derivatives by computational methods . Bulgarian Chemical Communications. Retrieved from [Link]

-

Pyridine-Tautomerism of Hydroxy Pyridine . (n.d.). ChemTube3D. Retrieved from [Link]

-

De-Juan, A., et al. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile . ACS Publications. Retrieved from [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. Retrieved from [Link]

-

4-Hydroxypyridine . (n.d.). PubChem. Retrieved from [Link]

-

4-Pyridone . (n.d.). Wikipedia. Retrieved from [Link]

-

4-Chloro-3-nitropyridine . (n.d.). PubChem. Retrieved from [Link]

-

4-Hydroxypyridine-Tautomerism . (n.d.). ChemTube3D. Retrieved from [Link]

-

4-Hydroxypyridine-3-sulfonic acid . (n.d.). Chemsrc. Retrieved from [Link]

-

4-hydroxypyridine, 626-64-2 . (n.d.). The Good Scents Company. Retrieved from [Link]

-

3-Chloro-2-hydroxypyridine . (n.d.). PubChem. Retrieved from [Link]

-

How about Tautomers? . (n.d.). WuXi Biology. Retrieved from [Link]

-

Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization . MDPI. Retrieved from [Link]

-

Reijenga, J., et al. (2013). Development of Methods for the Determination of pKa Values . PMC - NIH. Retrieved from [Link]

- Method for synthesizing 4-chloro-pyridine. (2013). Google Patents.

-

4-Chloropyridine . (n.d.). PubChem. Retrieved from [Link]

- Method for synthesizing 4-chloro-pyridine. (n.d.). Patsnap.

-

3-Hydroxypyridine . (n.d.). PubChem. Retrieved from [Link]

- Process for preparing 4-hydroxypyridines. (n.d.). Google Patents.

-

LC-MS analysis of 3-hydroxypyridine degradation intermediates by strain... . (n.d.). ResearchGate. Retrieved from [Link]

-

Hydroxypyridine-Pyridone Tautomerism . (2010). YouTube. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-3-hydroxypyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience in the field has repeatedly demonstrated the pivotal role of versatile heterocyclic scaffolds in the advancement of medicinal chemistry. Among these, substituted pyridines represent a cornerstone of modern drug design. This guide is dedicated to a particularly valuable, yet often overlooked, building block: 4-Chloro-3-hydroxypyridine. Its unique electronic and structural features make it a compelling starting point for the synthesis of novel therapeutic agents. This document moves beyond a simple recitation of facts, aiming instead to provide a causal understanding of its chemical behavior, practical guidance for its use in the laboratory, and insights into its potential in drug development. Every piece of information herein is grounded in established scientific literature and best practices to ensure reliability and reproducibility.

I. Core Compound Identification and Properties

Correctly identifying a chemical entity is the foundational step for any successful research endeavor. This compound is a distinct isomer within the chlorohydroxypyridine family, and it is crucial to differentiate it from its structural relatives to ensure the validity of experimental outcomes.

| Identifier | Value | Source |

| CAS Number | 96630-88-5 | |

| MDL Number | MFCD02682915 | |

| Molecular Formula | C5H4ClNO | |

| Molecular Weight | 129.54 g/mol |

The strategic placement of the chloro and hydroxyl groups on the pyridine ring dictates its reactivity. The electron-withdrawing nature of the chlorine atom and the nitrogen in the ring influences the acidity of the hydroxyl group and the susceptibility of the ring to nucleophilic substitution. Understanding these electronic effects is paramount when designing synthetic routes involving this molecule.

II. Synthesis of this compound: A Proposed Pathway

While a variety of methods exist for the synthesis of substituted pyridines, a common and effective strategy for the preparation of this compound involves the diazotization of an appropriate aminopyridine precursor followed by hydrolysis.

A plausible synthetic route starts from 3-amino-4-chloropyridine. The amino group can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid) at low temperatures. The resulting diazonium salt is then hydrolyzed by heating in an aqueous solution to yield the desired this compound.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: A General Guideline

-

Step 1: Diazotization of 3-Amino-4-chloropyridine

-

Dissolve 3-amino-4-chloropyridine in a suitable aqueous acid (e.g., dilute HCl) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (e.g., using starch-iodide paper).

-

Stir the resulting diazonium salt solution at 0-5 °C for a short period to ensure complete reaction.

-

-

Step 2: Hydrolysis of the Diazonium Salt

-

Gently heat the diazonium salt solution. The evolution of nitrogen gas will be observed.

-

Maintain the temperature until the gas evolution ceases, indicating the completion of the hydrolysis.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

-

Extract the aqueous solution with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

-

III. The Role of this compound in Drug Discovery

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of FDA-approved drugs.[1] The unique substitution pattern of this compound offers medicinal chemists a valuable tool for creating derivatives with diverse biological activities. The hydroxyl group provides a handle for introducing various functionalities through etherification or esterification, while the chlorine atom can be displaced by nucleophiles or participate in cross-coupling reactions.

Derivatives of hydroxypyridines have shown a wide range of biological activities, including antibacterial, antifungal, and antineoplastic effects. For instance, dihydropyridine derivatives have been investigated for their antimicrobial and cytotoxic properties.[2] Furthermore, imidazo[4,5-b]pyridine derivatives have been synthesized and evaluated for their antiproliferative and antiviral activities.[3]

Hypothetical Drug Design Workflow:

Caption: A conceptual workflow for drug discovery starting from this compound.

IV. Spectroscopic Characterization

Unequivocal characterization of this compound is essential for quality control and for confirming the identity of synthesized material. The following are expected spectroscopic data based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the chloro and hydroxyl substituents. A spectrum in CD3OD is available from ChemicalBook.[4]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should display five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts will be indicative of the electronic environment of each carbon atom.

-

FTIR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Characteristic absorptions for the C=C and C=N stretching vibrations of the pyridine ring will also be present in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

V. Safety, Handling, and Purification

Safety and Handling:

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.[5] Avoid inhalation of dust and direct contact with skin and eyes.[5] In case of contact, flush the affected area with copious amounts of water.[5] For detailed safety information, consult the Safety Data Sheet (SDS).[5][6]

Purification:

-

Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is critical and depends on the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent systems for pyridine derivatives include ethanol/water, toluene, or mixtures of a polar solvent with a non-polar anti-solvent like heptanes/ethyl acetate or acetone/water.[7]

-

Column Chromatography: For more challenging purifications or for the separation of closely related impurities, column chromatography on silica gel is an effective technique. The choice of eluent will depend on the polarity of the compound and the impurities.

VI. Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly in the realm of drug discovery. Its unique substitution pattern provides a strategic starting point for the creation of diverse molecular libraries. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential. This guide has provided a comprehensive overview of these aspects, grounded in scientific principles and practical considerations, to empower researchers in their pursuit of novel therapeutic agents.

References

-

Reddit. Go-to recrystallization solvent mixtures. (2023). [Link]

-

Aribo Biotechnology. CAS: 96630-88-5 Name: this compound. [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338. [Link]

-

Jasiewicz, B., et al. (2007). Biological activity of 1,4-dihydropyridine derivatives. Medycyna Doświadczalna i Mikrobiologia, 59(4), 333-339. [Link]

-

Peršuri, A., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(15), 4983. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Biological activity of 1,4-dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Aobchem this compound, AOBCHEM USA 11137-5G. 96630-88-5. MFCD02682915, | Fisher Scientific [fishersci.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. reddit.com [reddit.com]

The Structural Dichotomy of 4-Chloro-3-hydroxypyridine: An In-depth Guide to its Tautomeric Landscape

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-hydroxypyridine stands as a molecule of significant interest in medicinal chemistry and materials science, primarily due to its structural versatility rooted in tautomerism. This guide provides a comprehensive exploration of the structure and tautomeric equilibrium of this compound. By synthesizing principles of pyridine chemistry with empirical and computational data, we delve into the nuanced interplay of electronic effects and solvent polarity that dictates its predominant form. This document serves as a critical resource for researchers aiming to harness the unique chemical properties of this compound in novel applications.

Introduction: The Phenomenon of Hydroxypyridine Tautomerism

Hydroxypyridines are a class of heterocyclic compounds that exhibit prototropic tautomerism, a form of isomerism involving the migration of a proton. This phenomenon is particularly pronounced in 2- and 4-hydroxypyridines, where the equilibrium often lies significantly towards the corresponding pyridone (keto) forms. This preference is driven by a combination of factors, including the aromaticity of the pyridone tautomer and the strength of the carbon-oxygen double bond.

For 3-hydroxypyridine, the parent compound of our topic molecule, the tautomeric landscape is more complex. It primarily exists in an equilibrium between the enol form (3-hydroxypyridine) and a zwitterionic keto form (pyridinium-3-olate). Unlike the 2- and 4-isomers, the keto form of 3-hydroxypyridine is inherently zwitterionic, a feature that profoundly influences its behavior in different chemical environments. The position of this equilibrium is highly sensitive to solvent polarity, with polar, protic solvents stabilizing the zwitterionic form through hydrogen bonding.

Tautomeric Forms of this compound

Based on the established behavior of 3-hydroxypyridine, this compound can be expected to exist as an equilibrium mixture of two primary tautomers:

-

Enol Form: this compound

-

Zwitterionic Keto Form: 4-Chloro-pyridinium-3-olate

A third, non-aromatic keto tautomer is theoretically possible but is generally considered to be a minor contributor due to the loss of aromaticity.

Caption: Tautomeric equilibrium of this compound.

The Influence of the 4-Chloro Substituent: An Electronic Perspective

The introduction of a chlorine atom at the 4-position of the pyridine ring is not a trivial structural modification. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect has two major consequences for the tautomeric equilibrium:

-

Increased Acidity of the Hydroxyl Group: The -I effect of the chlorine atom withdraws electron density from the pyridine ring, making the hydroxyl proton more acidic. This facilitates its removal and could favor the formation of the zwitterionic tautomer.

-

Decreased Basicity of the Ring Nitrogen: Concurrently, the electron-withdrawing nature of the chlorine atom reduces the electron density on the ring nitrogen, making it less basic. This would seemingly disfavor the protonation of the nitrogen to form the zwitterionic pyridinium species.

The net effect on the tautomeric equilibrium is a delicate balance between these two opposing electronic influences. Computational studies on substituted pyridines can provide insights into the precise impact of such substitutions on acidity and basicity. It is plausible that the increased acidity of the hydroxyl group is the dominant factor, thereby shifting the equilibrium further towards the zwitterionic form in polar solvents compared to the unsubstituted 3-hydroxypyridine.

Solvent Effects on the Tautomeric Equilibrium

As with the parent 3-hydroxypyridine, the tautomeric equilibrium of this compound is expected to be highly dependent on the solvent environment.

-

Non-polar Solvents: In non-polar, aprotic solvents such as cyclohexane or chloroform, the enol form is predicted to be the predominant species. This is because these solvents cannot effectively stabilize the charge separation present in the zwitterionic tautomer.

-

Polar, Protic Solvents: In polar, protic solvents like water or methanol, the zwitterionic keto form is expected to be significantly stabilized. The solvent molecules can form hydrogen bonds with both the negatively charged oxygen and the positively charged N-H group of the zwitterion, thereby solvating it effectively.

The equilibrium constant (KT = [Zwitterion]/[Enol]) can be experimentally determined using spectroscopic methods, as detailed in the following section.

Experimental Characterization of Tautomers

Distinguishing between the enol and zwitterionic tautomers of this compound requires a multi-faceted spectroscopic approach.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The enol and zwitterionic forms are expected to have distinct absorption spectra. For the parent 3-hydroxypyridine, the enol form in cyclohexane exhibits an absorption peak around 278 nm, while in water, two additional peaks corresponding to the zwitterion appear at approximately 247 nm and 315 nm. A similar pattern is anticipated for this compound, allowing for the quantification of the tautomeric ratio in different solvents by analyzing the changes in absorbance at these characteristic wavelengths.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can provide definitive structural information. Key diagnostic signals include:

-

1H NMR: The chemical shift of the proton attached to the nitrogen in the zwitterionic form will be significantly downfield and will likely be a broad singlet due to exchange with the solvent. The chemical shifts of the aromatic protons will also differ between the two tautomers due to the changes in the electronic structure of the ring.

-

13C NMR: The carbon atom at the 3-position will exhibit a significant downfield shift in the zwitterionic tautomer, consistent with a carbonyl-like character, as opposed to the more shielded signal of a carbon attached to a hydroxyl group in the enol form. The dynamic equilibrium between the tautomers might lead to the broadening or absence of certain quaternary carbon signals in the 13C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer.

-

Enol Form: A characteristic broad O-H stretching vibration is expected in the region of 3200-3600 cm-1.

-

Zwitterionic Form: The zwitterionic tautomer will lack the O-H stretch but will exhibit a strong C=O stretching vibration, likely in the range of 1640-1680 cm-1. Additionally, a broad N-H stretching band from the pyridinium moiety would be expected.

The presence and relative intensities of these bands can provide qualitative and semi-quantitative information about the tautomeric composition, especially in the solid state.

Proposed Synthetic Pathway

Caption: A conceptual synthetic workflow for this compound.

Implications for Drug Development and Materials Science

The ability of this compound to exist in two distinct tautomeric forms has profound implications for its application. The predominant tautomer will dictate its:

-

Receptor Binding: The shape, hydrogen bonding capabilities, and electrostatic potential of the molecule are vastly different between the enol and zwitterionic forms, which will critically influence its interaction with biological targets.

-

Physicochemical Properties: Properties such as solubility, lipophilicity (LogP), and pKa will be determined by the tautomeric ratio.

-

Reactivity: The enol form will undergo reactions typical of phenols, while the zwitterionic form will exhibit reactivity more akin to a pyridinium ketone.

A thorough understanding of the tautomeric behavior of this compound is therefore a prerequisite for its rational design and implementation in drug discovery campaigns and the development of novel functional materials.

Conclusion

The structure of this compound is best described as a dynamic equilibrium between its enol and zwitterionic keto tautomers. The position of this equilibrium is a fine-tuned interplay between the electron-withdrawing nature of the 4-chloro substituent and the polarity of the surrounding medium. This guide has outlined the theoretical underpinnings of this tautomerism and provided a roadmap for its experimental investigation. For scientists and researchers working with this molecule, a comprehensive characterization of its tautomeric state in the relevant application environment is not merely an academic exercise but a critical step in unlocking its full potential.

References

- A comprehensive theoretical study for the protonation of some 3-substituted pyridines has been carried out in aqueous solution (ε=78.4) by semi empirical AM1 method in MOPAC2000 and PM5 method in MOPAC2002. (Source: MDPI)

- 2- and 4-hydroxy pyridines undergo tautomerism to give pyridones (carbonyl compounds) which can behave like amides. They exist mainly as the 'amide' tautomer in most solvents due to them being aromatic and having the advantage of a strong C=O bond in this form. (Source: ChemTube3D)

- The tautomeric equilibrium between 3-pyridone (3Py) and 3-hydroxypyridine (3HP)

- Spectra of 3-hydroxypyridines. Band-shape analysis and evaluation of tautomeric equilibria. (Source: PubMed)

- The equilibrium constants for ion pair formation of some pyridines have been evaluated by spectrophotometric titration with trifluoroacetic acid in different ionic liquids.

- The document discusses the effect of substituents on the basicity of pyridine. It explains that pyridine has a pKa of 5.2 due to its nitrogen lone pair. Substituents like methyl groups increase basicity through inductive effects, while substituents like chlorine and tert-butyl groups decrease basicity through inductive or steric effects. (Source: Scribd)

- The acidity–basicity behaviours of some 2,3 and 4 methoxy, methylthio and cyano substituted pyridine derivatives were investigated using DFT method.

- The dimethylamino group is a much better mesomeric electron donator than chlorine because nitrogen's p-orbital is much more similar to carbon's allowing for a stronger participation in the π system and because of nitrogen's generally larger basicity than chlorine's. (Source: Chemistry Stack Exchange)

- The absorption peak in cyclohexane at 278 nm represents the first p-p* transition and is due to the neutral enol form (3HP in Scheme 1). 8 Two additional peaks at 247 and 315 nm are obtained in water. These two peaks have been attributed to the zwitterion form (3Py).

- Tautomeric equilibrium in 3-hydroxypyridine and the overlapping spectral response problem. (a) Chemical structure of the species involved in the tautomeric equilibrium of 3-hydroxypyridine (3HP) in aqueous solution (KT = 1.17 12).

- Isomeric equilibria possible for 3-hydroxypyridine (3HOPY) and 5-hydroxypyrimidine (5HOPM).

- 3PO, which does not contain a neutral resonance structure, is energetically so unfavorable that solvent stabilization, even though it is comparatively high, only increases the share of 3PO in aqueous solution to 50%.

- One method involves the conversion of 4-chloropyridine under alkaline conditions, followed by acidification to obtain 4-Hydroxypyridine. (Source: Guidechem)

- 3-Hydroxypyridine(109-00-2) 1H NMR spectrum. (Source: ChemicalBook)

- Seven partially and fully fluorinated/chlorinated pyridines were investigated by means of FT-IR and Raman spectroscopy combined with quantum chemical calculations, mainly aiming to detect how the nature and position of F and Cl substituents affect the in-plane ring normal modes (RNMs) of pyridines... (Source: RSC Publishing)

- Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. I. Vibrational spectra of Cu4OBr n Cl(6−n)(4-Mepy)4 complexes.

- However, the methyl group in the CuCl2(4-Mepy)2 complex was characterized as an electron releasing substituent supporting the overall strong donor abilities of the 4-Mepy ligand.

- Analysis of the 13C-NMR spectra... revealed a notable absence of signals for most quaternary carbons within the 2(1H)-pyridone ring. This phenomenon could be attributed to the dynamic equilibrium between lactam and lactim tautomers. (Source: PubMed Central)

- The invention provides a method for synthesizing 4-chloro-pyridine. According to the method, pyridine or N-(4-pyridyl) pyridinium chloride hydrochloride which serves as a starting raw material reacts with a chlorinating reagent in one pot to prepare the final product which is the 4-chloro-pyridine or the 4-chloro-pyridine hydrochloride...

- Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. II. Correlations based on molecular structure of the Cu4OCl6(4-Mepy)4 complex.

- Rate constants for the reactions of diazodiphenylmethane (DDM) with a series of substituted 2-carboxypyridine N-oxides (3-, 4-, 5-, and 6-CO2Me, 4-NO2, 4-Cl, 4-Br, 6-Me, H, 4-OMe, 4-NH2) have been determined in absolute ethanol over the range 20–50 °C. (Source: RSC Publishing)

- Theoretical studies of the tautomeric equilibriums and isomer energetics of 2-, 3-, and 4-hydroxypyridine. (Source: Journal of the American Chemical Society)

- 2- and 4-hydroxy pyridines undergo tautomerism to give pyridones (carbonyl compounds) which can behave like amides. They exist mainly as the 'amide' tautomer in most solvents due to them being aromatic and having the advantage of a strong C=O bond in this form. (Source: ChemTube3D)

- You can start from 4-hydroxypyridine which is comercially available and then with PCl5 (phosphorous pentachloride) or PCl3 you can get 4-chloropyridine in high yield.

- The prototropic tautomeric equilibrium in 2-hydroxypyridine serves as a prototype model for the study of nucleobases'

A Technical Guide to the Theoretical and Computational Investigation of 4-Chloro-3-hydroxypyridine

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Chloro-3-hydroxypyridine (CHP) is a substituted heterocyclic compound with significant potential in medicinal chemistry and materials science. As a derivative of the versatile hydroxypyridine scaffold, it presents a unique combination of functional groups: a hydroxyl group capable of hydrogen bonding, a chlorine atom that modulates electronic properties and can participate in halogen bonding, and a pyridine ring that provides a rigid, aromatic core. These features make CHP an attractive candidate for development as a bioactive agent, potentially targeting enzymes or receptors where specific hydrogen bond donor/acceptor patterns and hydrophobic interactions are critical for binding.[1][2]

Before embarking on resource-intensive laboratory synthesis and biological screening, a robust theoretical and computational evaluation is indispensable.[3] Such in silico studies allow us to predict the molecule's intrinsic properties, understand its electronic structure, and simulate its interactions with biological macromolecules. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on conducting a thorough computational investigation of this compound, from fundamental quantum chemical analysis to advanced molecular dynamics simulations. The methodologies outlined herein are designed to build a complete physicochemical and bio-interactional profile of the molecule, thereby guiding rational experimental design and accelerating the discovery process.

Part I: Quantum Chemical Analysis of Molecular Properties

The foundational step in understanding any molecule is to characterize its intrinsic properties using the principles of quantum mechanics. Density Functional Theory (DFT) has become the workhorse of modern computational chemistry, offering an excellent balance of accuracy and computational cost for studying organic molecules.[4][5][6] This section details the workflow for a comprehensive DFT analysis of CHP.

The Critical Question of Tautomerism

Hydroxypyridines are well-known to exist in a tautomeric equilibrium between the enol (hydroxy) form and the keto (pyridone) form.[7][8] The position of this equilibrium is highly sensitive to the substitution pattern and the environment (gas phase vs. solvent) and has profound implications for the molecule's reactivity, hydrogen bonding capacity, and biological activity. Therefore, the first and most critical computational task is to determine the predominant tautomer of this compound.

The two likely tautomers are the this compound (enol form) and the 4-Chloro-1H-pyridin-3-one (keto form).

Caption: The keto-enol tautomeric equilibrium of this compound.

Experimental Protocol: Tautomer Stability Calculation

-

Structure Generation: Build the 3D structures of both the enol and keto tautomers in a molecular editor.

-

Computational Method Selection: Choose a reliable DFT functional and basis set. The B3LYP functional combined with the 6-311++G(d,p) basis set is a robust choice that has been shown to provide accurate geometries and energies for similar heterocyclic systems.[6][9]

-

Gas-Phase Optimization: Perform a full geometry optimization and frequency calculation for each tautomer in the gas phase. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Solvent-Phase Optimization: To simulate physiological conditions, repeat the optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM) with water as the solvent.

-

Energy Comparison: Compare the Gibbs free energies (G) of the two tautomers in both the gas phase and solution. The tautomer with the lower free energy is the more stable form under those conditions. The relative population can be estimated using the Boltzmann distribution.

Molecular Structure and Vibrational Spectra

Once the most stable tautomer is identified, a detailed analysis of its geometry and vibrational modes is performed. This provides the basis for all further computational work and allows for direct comparison with experimental spectroscopic data (e.g., FT-IR and Raman).

Experimental Protocol: Geometry and Frequency Analysis

-

Geometry Optimization: Using the stable tautomer's structure from the previous step, perform a final, high-level geometry optimization.

-

Data Extraction: From the optimized structure, extract key bond lengths, bond angles, and dihedral angles. These parameters define the molecule's three-dimensional shape.

-

Frequency Calculation: A frequency calculation on the optimized geometry yields the harmonic vibrational frequencies. These frequencies correspond to the molecule's fundamental modes of vibration (stretching, bending, etc.).

-

Spectral Simulation: The calculated frequencies and their corresponding intensities can be used to generate a theoretical infrared (IR) spectrum. It is standard practice to apply a scaling factor (e.g., ~0.96 for B3LYP) to the calculated frequencies to better match experimental values due to the approximations inherent in the calculations.[10]

Table 1: Predicted Geometrical Parameters and Vibrational Frequencies for this compound (Hypothetical Data)

| Parameter | Predicted Value | Vibrational Mode | Predicted Wavenumber (cm⁻¹, scaled) |

|---|---|---|---|

| Bond Lengths (Å) | Stretching Vibrations | ||

| O-H | 0.97 | ν(O-H) | ~3600 |

| C-Cl | 1.75 | ν(C-Cl) | ~750[11] |

| C=O (Keto form) | 1.24 | ν(C=O) | ~1680 |

| **Bond Angles (°) ** | Bending Vibrations | ||

| C-O-H | 109.5 | δ(O-H) in-plane bend | ~1250[11] |

| C-C-Cl | 119.0 | δ(C-C-Cl) bend | ~400 |

Electronic Properties and Reactivity Descriptors

The electronic landscape of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps are powerful tools for predicting how CHP will interact with other chemical species.

-

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability.[12]

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack).[6]

Caption: Workflow for the quantum chemical analysis of this compound.

Part II: Probing Biological Interactions via Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a cornerstone of structure-based drug design, providing crucial insights into binding affinity and the specific interactions that stabilize the protein-ligand complex.

Rationale for Target Selection

The hydroxypyridine and hydroxypyridinone scaffolds are present in numerous bioactive compounds. For instance, 3-hydroxypyridin-4-ones have been investigated as inhibitors of Catechol-O-methyltransferase (COMT), an important target in the treatment of Parkinson's disease.[13] Similarly, chloropyridine moieties have been shown to bind effectively in the specificity pockets of enzymes like the SARS-CoV Main Protease.[14] For this guide, we will use a generic protein kinase as a hypothetical target, as kinases are a major class of drug targets where hydrogen bonding and hydrophobic interactions are paramount.[15]

The Molecular Docking Workflow

The process involves preparing both the protein (receptor) and the CHP molecule (ligand) and then using a scoring algorithm to evaluate the best binding poses.

Caption: A standard workflow for molecular docking simulations.

Experimental Protocol: Molecular Docking

-

Receptor Preparation:

-

Download the crystal structure of the target kinase from the Protein Data Bank (PDB).

-

Using software like UCSF Chimera or PyMOL, remove all water molecules, ions, and the original co-crystallized ligand.

-

Add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).

-

-

Ligand Preparation:

-

Use the lowest-energy 3D structure of the stable CHP tautomer determined in Part I.

-

Assign atomic charges and define rotatable bonds.

-

-

Grid Generation: Define a "search space" box that encompasses the known active site of the kinase. This box tells the docking program where to search for favorable binding poses.

-

Docking Simulation: Run the docking algorithm (e.g., AutoDock Vina). The program will generate multiple binding poses and rank them based on a scoring function, which estimates the binding affinity (often reported in kcal/mol).

-

Analysis of Results:

-

Examine the top-ranked poses. The pose that makes the most chemical sense (e.g., forms key hydrogen bonds, has good shape complementarity) is selected for detailed analysis.

-

Visualize the protein-ligand complex and identify all intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and potential halogen bonds.

-

Table 2: Hypothetical Docking Results for CHP with a Protein Kinase

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| 1 | -7.8 | GLU 85 | Hydrogen Bond (with -OH group) |

| LYS 33 | Cation-π (with pyridine ring) | ||

| LEU 120, VAL 68 | Hydrophobic (with chloro-substituted ring) | ||

| 2 | -7.5 | ASP 145 | Hydrogen Bond (with pyridine N) |

| | | ILE 83, PHE 87 | Hydrophobic |

Part III: Simulating the Dynamic Nature of the Complex

While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the docked protein-ligand complex in a simulated physiological environment.[16]

The Rationale for MD Simulations

An MD simulation can validate a docking pose. If the ligand remains stably bound in the active site throughout the simulation, it increases confidence in the docking result. Conversely, if the ligand quickly dissociates, the initial pose may have been an artifact of the scoring function. MD also reveals the flexibility of the protein and ligand and the persistence of key interactions.

Experimental Protocol: MD Simulation

-

System Setup: Take the best-ranked protein-CHP complex from the docking study. Place it in the center of a three-dimensional box of water molecules (e.g., TIP3P water model). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's charge.

-

Energy Minimization: Perform an energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein and ligand restrained (NVT ensemble). Then, allow the pressure to equilibrate while maintaining the temperature (NPT ensemble). This ensures the system is stable before the production run.

-

Production Run: Run the simulation for a significant period (e.g., 100 nanoseconds) without restraints. The coordinates of all atoms are saved at regular intervals, creating a "trajectory" of the system's motion.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex is not undergoing major conformational changes and is stable.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of each protein residue to identify which parts of the protein are flexible versus stable.

-

Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified in the docking pose. Determine the percentage of simulation time that these interactions are maintained.

-

Caption: Standard workflow for a Molecular Dynamics simulation of a protein-ligand complex.

Conclusion

This guide has outlined a multi-faceted computational strategy for the comprehensive investigation of this compound. By systematically progressing from fundamental quantum chemical calculations to sophisticated molecular dynamics simulations, researchers can build a detailed, bottom-up understanding of this promising molecule. The theoretical determination of the stable tautomer, molecular geometry, and electronic reactivity provides a crucial foundation. Subsequently, molecular docking offers specific hypotheses about potential biological targets and binding modes, which are then rigorously tested for stability through MD simulations. The collective insights gained from this in silico workflow are invaluable for prioritizing synthetic targets, designing more potent analogues, and ultimately guiding the experimental journey of this compound from a theoretical concept to a tangible chemical entity with potential applications in medicine and beyond.

References

-

Al-Wahaibi, L. H., et al. (2021). Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. PubMed Central. Available at: [Link]

-

Eureka | Patsnap. Method for synthesizing 4-chloro-pyridine. Available at: [Link]

-

Asgari, D., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. Medicinal Chemistry. Available at: [Link]

-

Barc, B., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. Physical Chemistry Chemical Physics. Available at: [Link]

-

Asgari, D., et al. (2024). New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction. ResearchGate. Available at: [Link]

-

Arıcı, C., et al. (2017). Vibrational Spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functio. DergiPark. Available at: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A. Available at: [Link]

-

The Good Scents Company. 4-hydroxypyridine. Available at: [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

Semantic Scholar. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Available at: [Link]

-

Lin, C. S., et al. (2006). Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro. PubMed Central. Available at: [Link]

-

Naik, P., et al. (2022). Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one. ChemistrySelect. Available at: [Link]

-

Barc, B., et al. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ≒2-pyridone equilibrium. ResearchGate. Available at: [Link]

-

Fereydouni, N., et al. (2023). Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors. Chemistry & Biodiversity. Available at: [Link]

-

Bulat Pharmaceutical. 4‑Hydroxypyridine: A Hidden Gem in Drugs. Available at: [Link]

-

Galvão, T. L. P., et al. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. ResearchGate. Available at: [Link]

-

ResearchGate. Can anybody suggest a method of synthesis of 4-Chloropyridine?. Available at: [Link]

-

Michalska, D., et al. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Molecules. Available at: [Link]

-

Haynes, T. (2020). 481 - 15 Vibrational Analysis. YouTube. Available at: [Link]

-

Al-Otaibi, J. S., et al. (2022). DFT Calculation for Newly Synthesized 2-Chloro-1-(3- methyl-3-mesityl-cyclobutyl)– ethanone. Letters in Applied NanoBioScience. Available at: [Link]

-

Szafran, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Molecules. Available at: [Link]

-

Arıcı, C., et al. (2017). Vibrational spectra of 4-hydroxy-3-cyano-7-chloro-quinoline by Density Functional Theory and ab initio Hartree-Fock calculations. ResearchGate. Available at: [Link]

-

Alcolea Palafox, M. (2016). DFT Calculation of four new potential agents muscarinic of bispyridinium type: structure, synthesis, biological activity, hydration, and relations with the potents W84 and DUO-3O. ResearchGate. Available at: [Link]

-

Malherbe, F., et al. (2021). Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase. Molecular Diversity. Available at: [Link]

-

Tewari, D. (2024). An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry. Available at: [Link]

-

ResearchGate. (2016). Crystal structure and DFT calculations of 4,5-dichloropyridazin-3-(2H)-one. Available at: [Link]

Sources

- 1. New 3-Hydroxypyridine-4-one Analogues: Their Synthesis, Antimicrobial Evaluation, Molecular Docking, and In Silico ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes | MDPI [mdpi.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 13. Design, synthesis and evaluation of 3-hydroxypyridin-4-ones as inhibitors of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular docking identifies the binding of 3-chloropyridine moieties specifically to the S1 pocket of SARS-CoV Mpro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design, Synthesis, Molecular Docking, and Molecular Dynamics Simulation Studies of Novel 3-Hydroxypyridine-4-one Derivatives as Potential Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Versatile Scaffold of Substituted Hydroxypyridines

An In-depth Technical Guide to the Potential Biological Activity of Substituted Hydroxypyridines

Substituted hydroxypyridines represent a privileged class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development.[1] Their inherent structural features, including the pyridine ring and a hydroxyl group, grant them a unique combination of stability, reactivity, and the ability to coordinate with metal ions.[2][3] This versatility has established them as a cornerstone in the synthesis of a wide array of biologically active molecules, with applications ranging from pharmaceuticals to agrochemicals.[1][4] The hydroxypyridine core is present in numerous natural products and FDA-approved drugs, underscoring its therapeutic relevance.[4] This guide provides a comprehensive exploration of the significant biological activities of substituted hydroxypyridines, focusing on their antioxidant, neuroprotective, antimicrobial, and anticancer properties, supported by detailed experimental protocols and mechanistic insights for researchers in the field.

Antioxidant and Radical Scavenging Activity

The capacity of hydroxypyridine derivatives to counteract oxidative stress is one of their most well-documented biological activities. This property is fundamental to their therapeutic potential in a range of pathologies, from neurodegenerative disorders to conditions involving chronic inflammation.

Causality of Experimental and Mechanistic Insights

The antioxidant action of hydroxypyridines is primarily attributed to two synergistic mechanisms: direct free radical scavenging and metal ion chelation.

-

Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize highly reactive free radicals (like DPPH• or HOO•), terminating damaging oxidative chain reactions.[5][6][7] Tautomerism within the hydroxypyridinone ring can lead to a catechol-like arrangement, enhancing its radical scavenging capabilities.[8]

-

Iron Chelation: Many hydroxypyridinone derivatives, particularly those with a 3-hydroxy-4-pyridinone scaffold, are potent bidentate chelators of metal ions like Fe³⁺.[5][8] By sequestering excess iron, these compounds prevent its participation in the Fenton reaction, a major source of cytotoxic hydroxyl radicals in biological systems. This dual functionality makes them highly effective antioxidants.[5]

Structure-activity relationship (SAR) studies have revealed that the substitution pattern significantly influences antioxidant potency. For instance, compounds with an N¹-H moiety on the pyridinone ring generally exhibit stronger antioxidant activity in radical scavenging assays compared to their N¹-CH₃ substituted counterparts.[5]

Mandatory Visualization: Radical Scavenging Mechanism

Caption: General mechanism of hydroxypyridine antioxidant activity.

Experimental Protocols

This is a common and reliable method to determine the ability of a compound to act as a hydrogen donor or free radical scavenger.[5] The deep purple DPPH radical becomes colorless or pale yellow upon reduction.[5][7]

-

Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly made and protected from light.

-

Compound Preparation: Prepare stock solutions of the test hydroxypyridine derivatives and a standard antioxidant (e.g., Ascorbic acid, Trolox) in methanol or DMSO at various concentrations (e.g., ranging from 1 to 100 µg/mL).

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each compound concentration.

-

For the control, add 100 µL of methanol or DMSO instead of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the compound concentration.[6]

This assay measures a compound's ability to decompose hydrogen peroxide, a weak oxidizing agent that can generate highly toxic hydroxyl radicals within cells.[5]

-

Reagent Preparation: Prepare a 40 mM solution of H₂O₂ in a phosphate buffer (pH 7.4).

-

Compound Preparation: Prepare solutions of the test compounds in the same phosphate buffer at various concentrations.

-

Assay Procedure:

-

Add 1.0 mL of the test compound solution to 2.0 mL of the H₂O₂ solution.

-

For the control, use 1.0 mL of phosphate buffer instead of the test compound.

-

-

Measurement: After 10 minutes, measure the absorbance of the H₂O₂ at 230 nm against a blank solution (phosphate buffer without H₂O₂).

-

Calculation: The percentage of H₂O₂ scavenging is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100

Data Presentation: Antioxidant Activity

| Compound ID | DPPH Scavenging IC₅₀ (µM)[6] | H₂O₂ Scavenging (% at 50 µg/mL)[5] |

| Pyridoxine (PE) | 16.0 | ~45% |

| N¹-H Hydroxypyridinone (Va) | - | ~60% |

| N¹-H Hydroxypyridinone (Vb) | - | ~75% |

| N¹-CH₃ Hydroxypyridinone (Vc) | - | ~20% |

Neuroprotective Effects in Ischemic Injury Models

The antioxidant properties of hydroxypyridine derivatives form the basis of their significant neuroprotective potential. These compounds have shown promise in mitigating neuronal damage in experimental models of ischemic brain injury, such as stroke.[9][10]

Causality of Experimental and Mechanistic Insights

3-Hydroxypyridine derivatives exert neuroprotection through a multi-faceted mechanism that extends beyond simple antioxidant action. In models of cerebral ischemia, neuronal death is triggered by events like glutamate excitotoxicity and oxygen-glucose deprivation (OGD), which lead to a massive influx of intracellular calcium ([Ca²⁺]i), mitochondrial dysfunction, and activation of apoptotic and necrotic pathways.[9][11]

Substituted hydroxypyridines intervene by:

-

Stabilizing Intracellular Calcium: They have been shown to prevent the drastic increase in [Ca²⁺]i during excitotoxic or ischemic insults.[11][12] By maintaining calcium homeostasis, they inhibit a key trigger for cell death.

-

Modulating Gene Expression: These compounds can alter the expression of genes critical for cell survival and death. For example, the derivative 3-EA has been shown to upregulate anti-apoptotic genes like BCL-2 and STAT3 while suppressing the expression of genes that regulate necrosis and inflammation, such as TRAIL, MLKL, Caspase-1, Caspase-3, IL-1β, and TNFα.[11][12][13]

Mandatory Visualization: Neuroprotective Signaling Pathway

Caption: Neuroprotective mechanisms of 3-hydroxypyridines.

Experimental Protocols

This is a widely used rodent model that mimics focal ischemic stroke in humans to evaluate the efficacy of neuroprotective agents.[9]

-

Animal Preparation: Anesthetize the subject animal (e.g., rat) and maintain its body temperature at 37°C.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the common carotid artery (CCA).

-

Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

-

Introduce a nylon monofilament suture via the ECA into the ICA until it blocks the origin of the middle cerebral artery (MCA).

-

-

Compound Administration: Administer the test hydroxypyridine compound (e.g., 18.0 mg/kg) intravenously at specified time points (e.g., daily for 7 days post-MCAO).[9][12] The control group receives a vehicle solution.

-

Neurological Assessment: Perform daily neurological deficit scoring using a standardized scale (e.g., McGrow scale) to assess motor and sensory function.[10]

-

Histological Analysis: At the end of the study period (e.g., 7 days), perfuse the animals and collect the brains. Use histological staining techniques like TTC (Triphenyltetrazolium chloride) to measure the infarct volume or Nissl staining to assess neuronal survival in the cortex.[9]

Data Presentation: In Vivo Neuroprotective Effects

| Treatment | Dosage | Outcome Measure | Result |

| 3-EA | 18.0 mg/kg (i.v., daily for 7 days) | Neurological Deficit Score | Decreased severity of neurological deficit.[9] |

| 3-EA | 18.0 mg/kg (i.v., daily for 7 days) | Neuronal Population (Cortex) | Preservation of cortex neuron population.[9][12] |

| Ethoxydol + Darbepoetin | - | Resorption of Hemorrhage | Faster processes of resorption and organization.[10] |

Antimicrobial Activity

Substituted hydroxypyridines have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential leads for developing new agents to combat infectious diseases.

Causality of Experimental and Mechanistic Insights

The antimicrobial efficacy of these compounds is often linked to their ability to chelate essential metal ions, particularly iron. Iron is a critical nutrient for the growth and virulence of nearly all pathogenic microbes.[14] By forming stable complexes with iron, 3-hydroxypyridine-4-ones can effectively create an iron-deficient environment, inhibiting microbial proliferation.[14]

Studies have shown that hydroxypyridine derivatives exhibit variable inhibitory effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungi like Candida albicans.[15][16] Often, a greater potency is observed against Gram-positive bacteria.[15] The specific substitutions on the pyridine ring are crucial for determining the spectrum and potency of activity, with SAR studies guiding the optimization of these compounds.[15][17][18]

Mandatory Visualization: Antimicrobial Susceptibility Workflow

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Experimental Protocols

This is the standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]

-

Media Preparation: Use Müller-Hinton Broth for bacteria and Sabouraud Liquid Medium for fungi.

-

Compound Preparation:

-

Prepare a stock solution of the test hydroxypyridine derivative in DMSO (e.g., 800 µg/mL).

-

Perform two-fold serial dilutions in the appropriate broth medium in the wells of a 96-well microplate to obtain a range of concentrations (e.g., 400, 200, ..., 6.25 µg/mL).

-

-

Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus, C. albicans) and adjust its turbidity to match a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 10⁶ CFU/mL in the wells.

-

Inoculation and Incubation: Add the standardized microbial suspension to each well containing the diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[15]

Data Presentation: Antimicrobial Activity (MIC)

| Compound ID | S. aureus (MIC µg/mL) | B. subtilis (MIC µg/mL) | E. coli (MIC µg/mL) | C. albicans (MIC µg/mL) |

| Ampicillin (Std.) | 6.25 | - | - | - |

| Clotrimazole (Std.) | - | - | - | - |

| 6b | 6.25[15] | 12.5[15] | 12.5[15] | 25[15] |

| 22d | 6.25[15] | 12.5[15] | 6.25[15] | 25[15] |

Anticancer and Cytotoxic Activity

The development of novel anticancer agents is a critical area of research, and substituted hydroxypyridines have emerged as a promising scaffold due to their diverse mechanisms of action against cancer cells.[2][19]

Causality of Experimental and Mechanistic Insights

Hydroxypyridine derivatives can induce cancer cell death through multiple pathways:

-

Inhibition of Metalloenzymes: As potent metal chelators, they can inhibit zinc-dependent metalloenzymes like Histone Deacetylases (HDACs), which are crucial targets in oncology.[19][20] Inhibition of HDACs alters gene expression, leading to cell cycle arrest and apoptosis.

-

Disruption of Microtubule Dynamics: Certain pyridine derivatives act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle, which causes cell cycle arrest in the G2/M phase and subsequently triggers apoptosis.[21]

-

Induction of Apoptosis: Many derivatives have been shown to induce programmed cell death, confirmed by assays like Annexin V staining and analysis of key apoptotic proteins such as caspases.[2][22]

-

Targeting Signaling Pathways: Some compounds have been found to target specific cell proliferation pathways, such as the MAPK superfamily signaling pathway.[23]

The cytotoxic effect is often correlated with the lipophilicity of the compounds; more lipophilic derivatives tend to show higher activity, likely due to better cell membrane penetration.[24][25]

Mandatory Visualization: Anticancer Mechanisms

Caption: Key mechanisms of anticancer activity for hydroxypyridines.

Experimental Protocols

The MTT assay is a colorimetric method used to assess cell viability. Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[24]

-